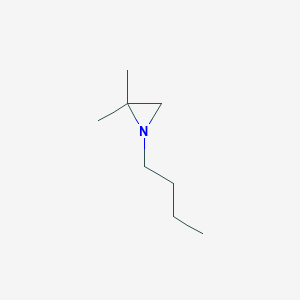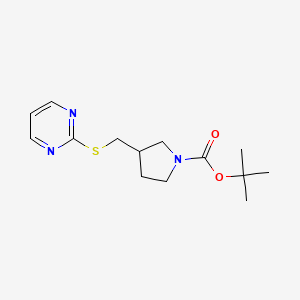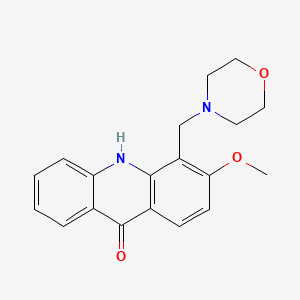
1-Butyl-2,2-dimethyl aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,2-dimethyl aziridine is an organic compound with the molecular formula C8H17N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-2,2-dimethyl aziridine can be synthesized through various methods. One common approach involves the reaction of 1-butylamine with 2,2-dimethyl-1,3-dibromopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, leading to the formation of the aziridine ring .
Industrial Production Methods: Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to effect the dehydration of aminoethanol, leading to the formation of aziridines .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2,2-dimethyl aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which can further react with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as peracids can be used to oxidize aziridines to aziridinium ions.
Major Products:
Applications De Recherche Scientifique
1-Butyl-2,2-dimethyl aziridine has several applications in scientific research:
Polymer Chemistry: Aziridines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridines and their derivatives are explored for their potential use in drug discovery and development due to their unique reactivity and ability to form complex structures.
Biological Studies: Aziridines are used in the synthesis of biologically active molecules, including antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,2-dimethyl aziridine involves its reactivity due to the strained three-membered ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The aziridine ring can also be activated by electron-withdrawing groups or acids, forming aziridinium ions that readily react with nucleophiles .
Comparaison Avec Des Composés Similaires
Aziridine (C2H5N): The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine (C3H7N): A four-membered nitrogen-containing heterocycle with less ring strain compared to aziridines.
Uniqueness of 1-Butyl-2,2-dimethyl aziridine: The presence of the butyl group and the dimethyl substitution on the aziridine ring can affect its chemical behavior and make it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
500585-07-9 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
1-butyl-2,2-dimethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-5-6-9-7-8(9,2)3/h4-7H2,1-3H3 |
Clé InChI |
SVPNBALSAZBKAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
